molecular formula C17H13F3N4O3 B2424519 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 880810-76-4

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B2424519
CAS No.: 880810-76-4
M. Wt: 378.311
InChI Key: KUAGHGKQGOWUPL-UHFFFAOYSA-N
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Description

“3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide” is an organic compound . It’s related to 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids, which are used in solid phase peptide synthesis .


Synthesis Analysis

The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids are described in the literature . These compounds are used in solid phase peptide synthesis, where the ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .


Physical And Chemical Properties Analysis

“this compound” is a white crystal or crystalline powder . The molecular formula is C10H9N3O3 .

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have been exploring the synthetic pathways and chemical properties of compounds related to 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide. For instance, the study by Katritzky, Szajda, and Lam (1993) delves into the β-lithiations of carboxamides, leading to the synthesis of β-substituted-α,β-unsaturated amides, showcasing a method that might be applicable to our compound of interest for creating novel derivatives with potential applications in material science or as intermediates in organic synthesis (Katritzky, Szajda, & Lam, 1993).

Biological Applications and Mechanistic Studies

The investigation of similar structures, such as benzotriazinyl derivatives, has provided insights into their biological activities and mechanisms of action. For example, Constantinides et al. (2016) studied the suppression of columnar π-stacking in benzotriazinyl derivatives, revealing their paramagnetic behavior and suggesting their potential use in materials science, particularly in the development of novel magnetic materials (Constantinides et al., 2016).

Material Science and Polymer Applications

Compounds with similar structural motifs have been evaluated for their potential in materials science. For instance, the research on photooxidation retardants by Hanna and Girges (1990) investigates derivatives of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide for their ability to resist photooxidation in polymers, which could imply similar applications for the compound in enhancing the durability and lifespan of polymer materials (Hanna & Girges, 1990).

Novel Therapeutic Agents and Drug Design

While the focus is on excluding drug use and dosage information, it's noteworthy to mention the exploration of structurally related compounds in therapeutic contexts. The study on selective androgen receptor modulators (SARMs) by Wu et al. (2006) exemplifies how derivatives of propanamide, including those with trifluoromethylphenyl groups, are being investigated for their potential in treating androgen-dependent diseases, underscoring the broader relevance of such compounds in drug development (Wu et al., 2006).

Properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c18-17(19,20)27-12-7-5-11(6-8-12)21-15(25)9-10-24-16(26)13-3-1-2-4-14(13)22-23-24/h1-8H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAGHGKQGOWUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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